

Application Note: UV-Spectrophotometric Analysis of Fenoprofen Calcium in Solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fenoprofen calcium

Cat. No.: B7824213

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprofen calcium is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate and reliable analytical methods are crucial for the quantitative determination of **Fenoprofen calcium** in various stages of drug development and quality control. This application note details a simple, rapid, and cost-effective UV-spectrophotometric method for the analysis of **Fenoprofen calcium** in solution. The described protocol is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability.

Principle

The method is based on the principle that **Fenoprofen calcium** exhibits a distinct absorption maximum in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance of a **Fenoprofen calcium** solution is directly proportional to its concentration at the wavelength of maximum absorbance (λ_{max}), following the Beer-Lambert law. By measuring the absorbance of a sample solution at its λ_{max} , the concentration of **Fenoprofen calcium** can be accurately determined.

Experimental Protocols

Instrumentation and Reagents

- Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm is required.
- Reagents and Materials:
 - **Fenoprofen Calcium** Reference Standard
 - Phosphate Buffer (pH 6.8)
 - Ethanol (Analytical Grade)
 - Volumetric flasks and pipettes (Grade A)

Preparation of Solutions

3.2.1. Preparation of Phosphate Buffer (pH 6.8)

A standard protocol for the preparation of phosphate buffer pH 6.8 should be followed.

3.2.2. Preparation of Standard Stock Solution (1000 µg/mL)

Accurately weigh 100 mg of **Fenoprofen calcium** reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of ethanol and then dilute to the mark with phosphate buffer (pH 6.8).^[1]

3.2.3. Preparation of Working Standard Solutions

From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 80 µg/mL by diluting appropriate volumes with phosphate buffer (pH 6.8).^[2]

Determination of Wavelength of Maximum Absorbance (λ_{max})

A working standard solution of **Fenoprofen calcium** (e.g., 50 µg/mL) is scanned in the UV region from 200 to 400 nm against a phosphate buffer (pH 6.8) blank.^[2] The wavelength at which the maximum absorbance is observed is the λ_{max} . The λ_{max} for **Fenoprofen calcium**

in phosphate buffer (pH 6.8) is approximately 270 nm.[2][3] Another study found the λ_{max} to be 272 nm in phosphate buffer (pH 7.4).[1]

Calibration Curve

Measure the absorbance of each working standard solution at the determined λ_{max} (270 nm) using the phosphate buffer (pH 6.8) as a blank.[2] Plot a calibration curve of absorbance versus concentration. The linearity of the method is confirmed by the correlation coefficient (R^2) of the calibration curve.[1][2]

Analysis of Sample Solution

Prepare the sample solution containing an unknown concentration of **Fenoprofen calcium** in phosphate buffer (pH 6.8). Measure the absorbance of the sample solution at 270 nm. The concentration of **Fenoprofen calcium** in the sample can be determined using the equation of the line obtained from the calibration curve.

Method Validation

The developed UV-spectrophotometric method was validated as per ICH guidelines for the following parameters:

Linearity

The linearity of the method was established over a concentration range of 10-80 $\mu\text{g/mL}$. [2] The correlation coefficient (R^2) was found to be 0.9924, indicating a strong linear relationship between absorbance and concentration.[2][3]

Accuracy

The accuracy of the method was determined by recovery studies using the spiking technique. [2] The mean percentage recovery was found to be 100.11%, which falls within the acceptable range of 98-102%.[2][3]

Precision

The precision of the method was evaluated by performing intraday and inter-day variation studies. The relative standard deviation (%RSD) for both intraday and inter-day precision was

less than 2%, indicating good precision.[\[2\]](#)[\[3\]](#)

Specificity

The specificity of the method was demonstrated by analyzing **Fenoprofen calcium** in the presence of common excipients. The mean recovery of the drug in the presence of excipients was 99.93% with a %RSD of less than 2%, confirming the method's specificity.[\[2\]](#)[\[3\]](#)

Robustness

The robustness of the method was assessed by introducing small, deliberate variations in experimental parameters such as wavelength (± 15 nm) and temperature.[\[2\]](#) The %RSD for the results under these varied conditions was less than 2%, demonstrating the method's robustness.[\[2\]](#)[\[3\]](#)

Limit of Detection (LOD) and Limit of Quantification (LOQ)

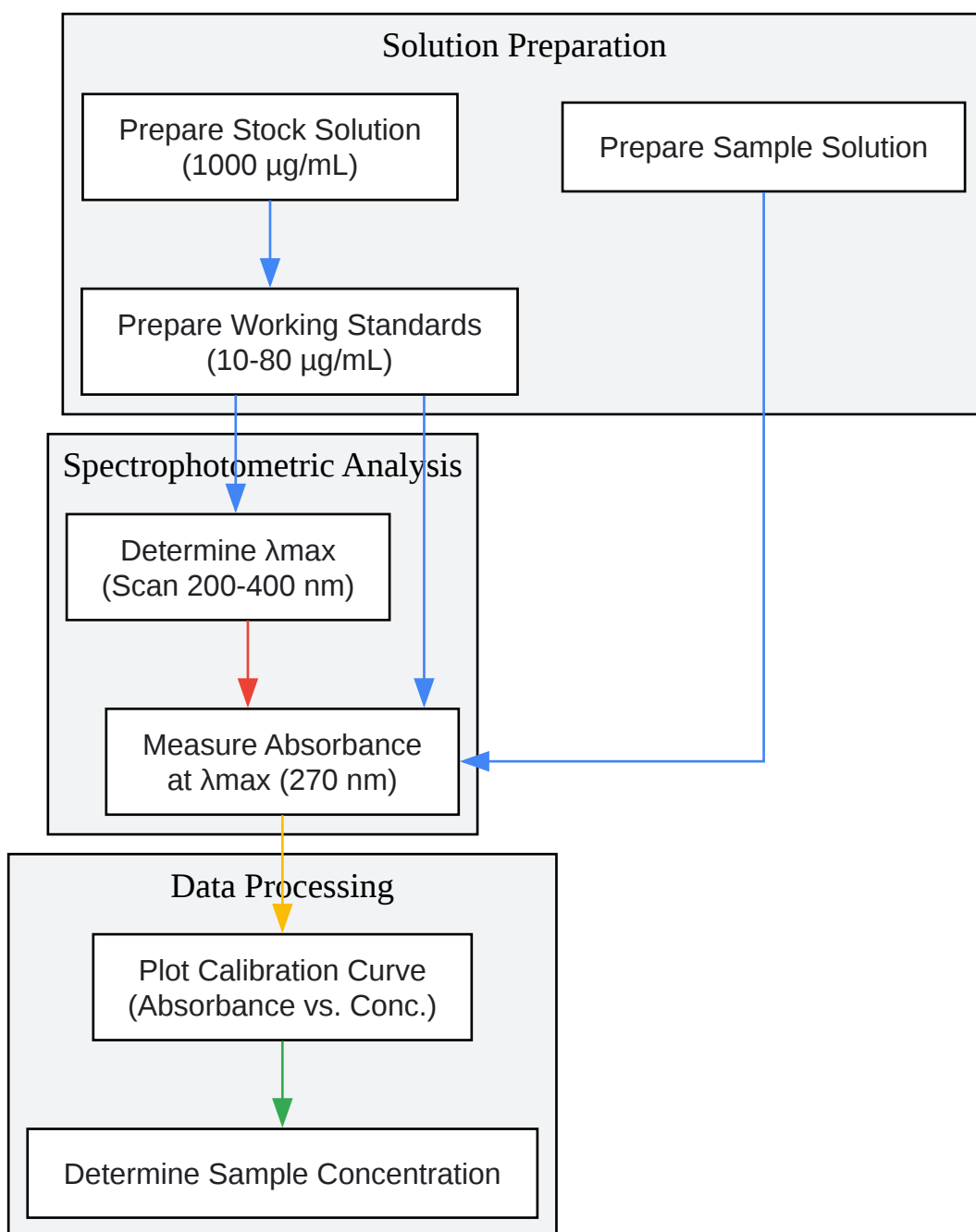
The LOD and LOQ were determined to be 5.209 $\mu\text{g/mL}$ and 15.78 $\mu\text{g/mL}$, respectively, indicating the sensitivity of the method.[\[2\]](#)[\[3\]](#)

Data Presentation

Table 1: Summary of Validation Parameters

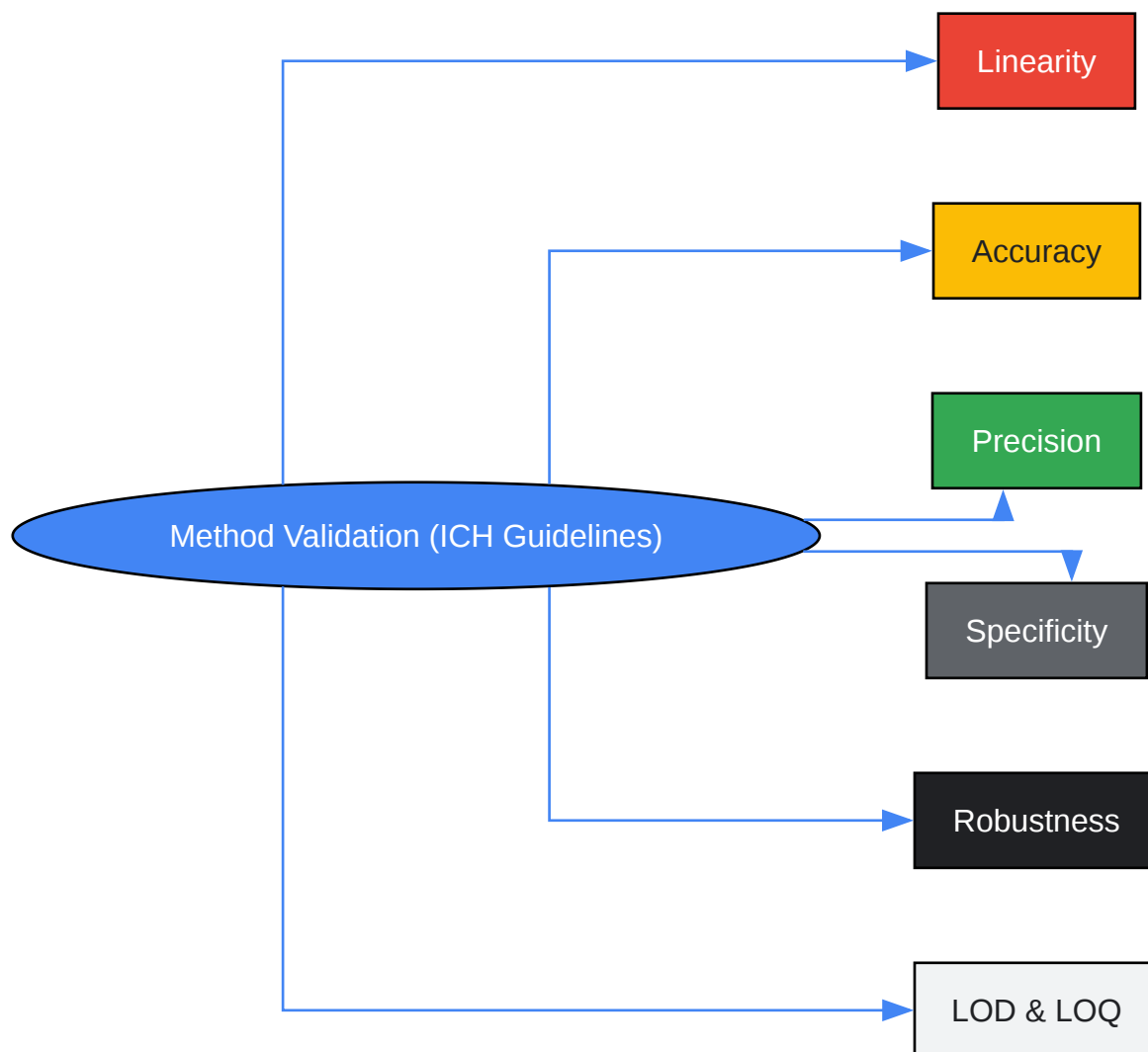
Parameter	Results	Acceptance Criteria
Wavelength of Maximum Absorbance (λ_{max})	270 nm[2][3]	-
Linearity Range	10-80 $\mu\text{g/mL}$ [2]	-
Correlation Coefficient (R^2)	0.9924[2][3]	$R^2 \geq 0.99$
Accuracy (% Recovery)	100.11%[2][3]	98-102%
Precision (%RSD)		
- Intraday	< 2%[2][3]	%RSD \leq 2%
- Interday	< 2%[2][3]	%RSD \leq 2%
Specificity (% Recovery with Excipients)	99.93%[2][3]	98-102%
Robustness (%RSD)	< 2%[2][3]	%RSD \leq 2%
Limit of Detection (LOD)	5.209 $\mu\text{g/mL}$ [2][3]	-
Limit of Quantification (LOQ)	15.78 $\mu\text{g/mL}$ [2][3]	-

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for UV-spectrophotometric analysis.



[Click to download full resolution via product page](#)

Caption: Key parameters for method validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jpionline.org [jpionline.org]
- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Application Note: UV-Spectrophotometric Analysis of Fenoprofen Calcium in Solution]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7824213#uv-spectrophotometric-analysis-of-fenoprofen-calcium-in-solution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com